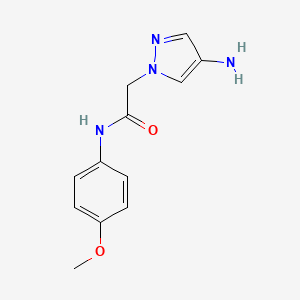

2-(4-amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

描述

Introduction to 2-(4-Amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name, 2-(4-aminopyrazol-1-yl)-N-(4-methoxyphenyl)acetamide , reflects its molecular architecture:

- Pyrazole ring : A five-membered heterocycle with nitrogen atoms at positions 1 and 2.

- 4-Amino substitution : An amino group (-NH$$_2$$) at position 4 of the pyrazole ring.

- Acetamide linker : A two-carbon chain connecting the pyrazole to the 4-methoxyphenyl group.

- 4-Methoxyphenyl group : A benzene ring with a methoxy (-OCH$$_3$$) substituent at the para position.

Structural Identifiers:

Spectroscopic characterization includes:

Historical Context in Heterocyclic Chemistry Research

Pyrazole derivatives have been studied since the 19th century, with Ludwig Knorr’s seminal work on antipyrine (1883) marking their entry into medicinal chemistry. The integration of 4-amino and 4-methoxyphenyl groups into pyrazole scaffolds emerged in the 21st century, driven by advancements in combinatorial chemistry and structure-activity relationship (SAR) studies.

Key Developments:

Synthetic Methods : Modern routes often employ:

Biological Relevance :

Applications :

属性

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-18-11-4-2-10(3-5-11)15-12(17)8-16-7-9(13)6-14-16/h2-7H,8,13H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNKSOGFZPPWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Core Formation

The 4-amino-1H-pyrazole core is typically synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or equivalents. The amino group at the 4-position is introduced either by direct substitution or by using amino-substituted hydrazines.

- Example Procedure: Reaction of hydrazine hydrate with ethyl acetoacetate under reflux in ethanol yields 4-amino-1H-pyrazole derivatives after cyclization and purification steps. The amino group is retained during this process, providing the desired substitution pattern.

Acetamide Coupling

The acetamide linkage is introduced by reacting the pyrazole amine with an appropriate acylating agent such as 2-chloroacetamide or acetic anhydride derivatives.

Typical Reaction Conditions: The pyrazole amine is dissolved in a suitable solvent like methanol or pyridine, followed by the addition of the acylating agent. The mixture is stirred at room temperature or heated mildly (20–70 °C) for several hours (typically 12 h) to ensure complete coupling.

Catalysts and Additives: Sometimes bases like triethylamine or coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate amide bond formation.

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is introduced on the nitrogen of the acetamide through nucleophilic substitution or condensation reactions using 4-methoxyaniline or 4-methoxybenzaldehyde derivatives.

Method A: Nucleophilic Substitution

The acetamide intermediate bearing a good leaving group (e.g., halide) is reacted with 4-methoxyaniline under reflux in ethanol or toluene.

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the acetamide intermediate.

Method B: Schiff Base Formation and Reduction

4-Methoxybenzaldehyde is condensed with an amino pyrazole derivative to form an imine (Schiff base), which is subsequently reduced to the corresponding amine.

This method is useful when direct substitution is challenging due to steric hindrance.

Representative Detailed Procedure (Adapted from Related Pyrazole and Acetamide Syntheses)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Hydrazine hydrate (1 eq), ethyl acetoacetate (1 eq), ethanol, reflux 4 h | Formation of 4-amino-1H-pyrazole core |

| 2 | Pyrazole amine (1 eq), 2-chloroacetamide (1.2 eq), triethylamine (1.5 eq), methanol, 50 °C, 12 h | Acetamide coupling via nucleophilic substitution |

| 3 | Acetamide intermediate (1 eq), 4-methoxyaniline (1.2 eq), toluene, reflux, 8 h | Introduction of 4-methoxyphenyl group by nucleophilic substitution |

| 4 | Purification by silica gel chromatography | Isolation of pure this compound |

Analytical and Purification Techniques

Chromatography: Silica gel column chromatography is commonly employed to purify the final product, using gradients of ethyl acetate and hexane or dichloromethane.

Recrystallization: Recrystallization from ethanol or methanol enhances purity.

Characterization: The product is confirmed by IR spectroscopy (NH and amide C=O stretches), ^1H-NMR (signals corresponding to pyrazole NH2, methoxy protons, and aromatic protons), and mass spectrometry.

Research Findings and Optimization Notes

Reaction yields typically range from 60% to 85% depending on reaction conditions and purification efficiency.

Use of coupling reagents like EDCI can improve amide bond formation efficiency and reduce side reactions.

Controlling reaction temperature and time is critical to avoid decomposition or side-product formation.

The presence of the methoxy group on the phenyl ring influences the nucleophilicity of the amine and the overall reactivity, necessitating careful optimization of reaction conditions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole core synthesis | Hydrazine hydrate, ethyl acetoacetate | Ethanol, reflux, 4 h | 75–80 | Cyclization under reflux |

| Acetamide coupling | Pyrazole amine, 2-chloroacetamide, triethylamine | Methanol, 50 °C, 12 h | 70–78 | Base catalysis improves yield |

| 4-Methoxyphenyl introduction | Acetamide intermediate, 4-methoxyaniline | Toluene, reflux, 8 h | 65–75 | Nucleophilic substitution |

| Purification | Silica gel chromatography | Solvent gradient | — | Essential for product purity |

化学反应分析

Types of Reactions: 2-(4-Amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: : Alkyl halides, amines, acetic anhydride, acetyl chloride

Oxidation: : Various oxidized derivatives of the compound

Reduction: : Reduced forms of the compound

Substitution: : Substituted derivatives with different functional groups

科学研究应用

2-(4-Amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: : It has shown potential as an antileishmanial and antimalarial agent. Its derivatives are being studied for their pharmacological activities.

Material Science: : The compound can be used in the synthesis of advanced materials with specific properties.

Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules.

作用机制

The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide exerts its effects involves interaction with molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to enzymes or receptors, leading to biological responses.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

2-[3-(Dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 1286697-02-6)

- Structure: Differs by a dimethylamino group at the 3-position and a 4-methoxyphenyl group at the 4-position of the pyrazole.

- Molecular Formula : C₂₁H₂₄N₄O₃ (MW: 380.44 g/mol).

- However, steric bulk may reduce bioavailability compared to the simpler amino group in the target compound .

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

- Structure: Features chloro and cyano substituents on the pyrazole.

- Application: Used in insecticide synthesis (e.g., Fipronil derivatives). The electron-withdrawing chloro and cyano groups enhance reactivity but may limit therapeutic utility due to toxicity .

Variations in the Acetamide Substituent

2-(4-Amino-1H-pyrazol-1-yl)-N-(3-bromophenyl)acetamide

- Structure : Substitutes 4-methoxyphenyl with 3-bromophenyl.

- Molecular Formula : C₁₁H₁₁BrN₄O (MW: 311.14 g/mol).

- Impact : Bromine’s hydrophobicity and larger atomic radius may improve membrane permeability but reduce solubility compared to the methoxy group .

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide

Core Heterocycle Modifications

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13)

- Structure : Thiazole core instead of pyrazole.

- Properties : MW = 422.54 g/mol, mp = 289–290°C.

- Impact : Thiazole’s sulfur atom may improve metabolic stability but alter electronic interactions compared to pyrazole .

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (Compound 2b)

- Structure : Benzofuran-oxadiazole hybrid.

- Activity: Antimicrobial (MIC = 8 µg/mL against S. aureus).

Physicochemical and Pharmacological Data Comparison

生物活性

2-(4-amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a pyrazole derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The pyrazole ring allows for hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of various proteins involved in disease processes.

Biochemical Pathways

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play a role in cancer progression and inflammation.

- Signal Transduction : It may influence cell signaling pathways, including MAPK/ERK, leading to altered gene expression and cellular proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

These values demonstrate the compound's effectiveness in inhibiting cancer cell growth, suggesting a potential role as an anticancer agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

- Study on MCF7 Cell Line : A study conducted by Bouabdallah et al. demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 3.79 µM, indicating strong potential as a breast cancer therapeutic agent .

- Evaluation of Anti-inflammatory Effects : Another study explored the compound's effects on inflammatory pathways, particularly its ability to inhibit lipoxygenase activity, which is crucial in mediating inflammation .

Research Findings

Recent advancements in drug design have focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. The presence of the methoxyphenyl group has been associated with increased potency against specific targets.

Table: Structure-Activity Relationship (SAR) Insights

| Compound | Modification | Effect on Activity |

|---|---|---|

| Base Compound | No modifications | Standard activity |

| Compound A | Addition of methoxy group | Increased potency |

| Compound B | Alteration in substituents | Variable effects on enzyme inhibition |

This table summarizes how structural modifications influence the biological efficacy of pyrazole derivatives.

常见问题

Q. What are the key synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide, and how is reaction progress monitored?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with coupling a pyrazole derivative to an acetamide backbone. Key steps include:

- Nucleophilic substitution to introduce the 4-methoxyphenyl group.

- Amide bond formation using coupling agents like EDCI or HOBt.

- Purification via column chromatography or recrystallization.

Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates, followed by NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) for final product validation .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer: A combination of analytical techniques ensures structural accuracy:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., confirming the methoxy group at δ 3.8 ppm and pyrazole NH2 at δ 6.2 ppm).

- Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, NH2 bend at ~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., C₁₂H₁₄N₄O₂ requires [M+H]⁺ = 263.1145).

- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer: Critical parameters include:

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer: Discrepancies often arise from:

- Varied assay conditions (e.g., pH, temperature).

- Differences in cell lines or protein isoforms .

Mitigation strategies: - Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across replicates.

- Orthogonal assays : Validate enzyme inhibition via fluorescence and radiometric methods.

- Meta-analysis : Compare data from >3 independent studies to identify trends .

Q. How is computational modeling used to predict the compound’s interactions with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) predicts binding to kinases or GPCRs by simulating ligand-receptor interactions. Key steps:

- Protein preparation : Remove water molecules, add hydrogens, and assign charges.

- Grid generation : Focus on active sites (e.g., ATP-binding pocket for kinase targets).

- Scoring : Use MM/GBSA to rank binding affinities (ΔG < -7 kcal/mol suggests strong binding).

Molecular dynamics (MD) simulations (GROMACS) assess stability over 100 ns, with RMSD < 2 Å indicating stable complexes .

Q. What are the challenges in designing derivatives with enhanced pharmacokinetic properties?

- Methodological Answer: Key challenges include balancing solubility (logP < 3) and metabolic stability . Strategies:

- Prodrug approaches : Introduce ester groups to improve oral bioavailability.

- Structural modifications : Replace the methoxy group with trifluoromethoxy to resist CYP450 oxidation.

- In vitro ADME assays : Use Caco-2 cells for permeability and microsomal stability testing .

Data Contradiction Analysis

Q. Why do spectroscopic data vary between synthetic batches?

- Methodological Answer: Variations arise from:

- Residual solvents (e.g., DMSO in NMR samples causing shifted peaks).

- Tautomerism : The pyrazole ring’s NH2 group may exist in keto-enol forms, altering NMR signals.

Solutions: - Deuterated solvent exchange (DMSO-d₆ to CDCl₃) to eliminate solvent artifacts.

- Variable-temperature NMR to identify dynamic equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。